An In-depth Technical Guide to 3,4-Dimethyldecane: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Dimethyldecane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyldecane is a branched-chain alkane with the molecular formula C12H26. As a member of the hydrocarbon family, its properties are primarily of interest in the fields of organic chemistry, petrochemistry, and as a potential, though not extensively studied, component in complex organic mixtures. This technical guide provides a comprehensive overview of the known chemical properties and structural features of 3,4-dimethyldecane, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
The physicochemical properties of 3,4-dimethyldecane are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimental data for this specific isomer is limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C12H26 | --INVALID-LINK--[1] |
| Molecular Weight | 170.33 g/mol | --INVALID-LINK--[1] |
| CAS Registry Number | 17312-45-7 | --INVALID-LINK--[2] |
| IUPAC Name | 3,4-Dimethyldecane | --INVALID-LINK--[1] |
| Boiling Point | ~200.4 °C (estimated) | --INVALID-LINK-- (Value for isomer 2,4-dimethyldecane)[3] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility in Water | Predicted to be very low | |
| LogP (Octanol-Water Partition Coefficient) | 6.1 (Predicted) | --INVALID-LINK--[1] |
Molecular Structure and Stereoisomerism
3,4-Dimethyldecane possesses a decane backbone with two methyl group substituents at the 3rd and 4th carbon positions. The presence of chiral centers at these two carbons gives rise to stereoisomerism. Specifically, 3,4-dimethyldecane can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
The relationship between these stereoisomers is depicted in the diagram below. The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any other pair, for example (3R,4R) and (3R,4S), is that of diastereomers.[4][5]
Experimental Protocols
Synthesis of 3,4-Dimethyldecane
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of 3,4-dimethyldecane, particularly in complex mixtures such as petroleum fractions or biological samples, is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol for the analysis of branched alkanes is provided below.
Objective: To separate and identify 3,4-dimethyldecane in a sample mixture.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Capillary column (e.g., DB-1 or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
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Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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Injection Mode: Splitless or split, depending on the sample concentration.
MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Scan Speed: 1 scan/second.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
Data Analysis: The identification of 3,4-dimethyldecane would be based on its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum of branched alkanes is characterized by a less prominent molecular ion peak and preferential fragmentation at the branching points, leading to stable carbocations.[10] The resulting mass spectrum would be compared with a reference spectrum from a spectral library (e.g., NIST).
Biological Activity and Signaling Pathways
A thorough search of scientific literature and databases reveals no specific documented biological activity or involvement in signaling pathways for 3,4-dimethyldecane. While general studies on the biological effects of alkanes exist, indicating potential roles in membrane disruption at high concentrations, no targeted research on 3,4-dimethyldecane in a biological or pharmaceutical context has been found.[11][12] Consequently, no signaling pathway diagrams can be provided. This lack of data suggests that 3,4-dimethyldecane is not currently a molecule of significant interest in drug development or biological research.
Conclusion
3,4-Dimethyldecane is a structurally interesting branched alkane due to its chirality. While its fundamental chemical identity is well-established, there is a notable absence of comprehensive experimental data for its physical properties and a complete lack of information regarding its biological activity. The provided analytical methodology offers a general framework for its detection and identification. For researchers in drug development, the current body of knowledge does not suggest that 3,4-dimethyldecane is a promising lead compound or a molecule with known biological relevance. Further research would be required to elucidate its physical properties and to explore any potential biological effects.
References
- 1. 3,4-Dimethyldecane | C12H26 | CID 545624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decane, 3,4-dimethyl- [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. How many stereoisomers are possible for 3, 4-dimethylheptane? Which are pairs of enantiomers and which are meso compounds? [vedantu.com]
- 5. Which stereoisomer of 3,4-dimethyl-3-hexene forms (3S,4S)-3,4-dim... | Study Prep in Pearson+ [pearson.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Radical route for the synthesis of chiral molecules - ICIQ [iciq.org]
- 9. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. GCMS Section 6.9.2 [people.whitman.edu]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
